molecular formula C9H14N2 B1347525 n1,n1,6-Trimethylbenzene-1,3-diamine CAS No. 6406-67-3

n1,n1,6-Trimethylbenzene-1,3-diamine

Cat. No.: B1347525
CAS No.: 6406-67-3
M. Wt: 150.22 g/mol
InChI Key: BZFRCCRHMACPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n1,n1,6-Trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amine groups and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1,6-Trimethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with methylating agents under controlled conditions. One common method is the reaction of benzene-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the methylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n1,n1,6-Trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced functional groups.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

n1,n1,6-Trimethylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1,n1,6-Trimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n1,n1,4-Trimethylbenzene-1,3-diamine
  • n1,n1,5-Trimethylbenzene-1,3-diamine
  • n1,n1,2-Trimethylbenzene-1,3-diamine

Uniqueness

n1,n1,6-Trimethylbenzene-1,3-diamine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

3-N,3-N,4-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRCCRHMACPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356955
Record name n1,n1,6-trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-67-3
Record name n1,n1,6-trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-methylphenyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.